![molecular formula C18H32O4 B1344361 Octadec-9-enedioic acid CAS No. 4494-16-0](/img/structure/B1344361.png)
Octadec-9-enedioic acid
Overview
Description
Octadec-9-enedioic acid is a long-chain fatty acid . It is a natural product found in Arabidopsis thaliana .
Synthesis Analysis
Pure E-octadec-9-enedioic acid monomer (C18) was obtained and confirmed by ¹H NMR and FTIR spectra . Efficient chemical pathways were selected to synthesize three monomer derivatives from 1,18-(Z)-octadec-9-enedioic acid, allowing the synthesis of four polyesters .Molecular Structure Analysis
The molecular formula of Octadec-9-enedioic acid is C18H32O4 . The molecular weight is 312.4 g/mol . The structure is confirmed by ¹H NMR and FTIR spectra .Chemical Reactions Analysis
The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources . The prepared dicarboxylic acid then experienced condensation polymerization with 1,6-hexamethylenediamine .Physical And Chemical Properties Analysis
The molecular weight of Octadec-9-enedioic acid is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 16 .Scientific Research Applications
Precursor for Polymers
Octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources, making it highly attractive for the chemical industry where there is a growing interest in sustainable processes .
Biotransformation Efficiency
In a study, Candida tropicalis was used as a whole-cell biocatalyst for the biotransformation of oleic acid, which naturally occurs in various fats and oils . The production process was characterized and optimized for high productivity .
Lipid Body Formation
The glucose feed rate was identified as the most crucial process parameter influencing product yield, with high rates inducing oleic acid incorporation into triacylglycerols and storage in lipid bodies .
Production of Bio-based Cross-linked Polymers
Unsaturated long-chain DCAs serve as highly useful precursors for producing bio-based cross-linked polymers . They can be modified further, like the epoxidation of the double bond .
Organic Intermediate
9-Octadecynoic acid, a related compound, is used as an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .
Sustainable Processes
The chemical synthesis of the cis isomers is currently not feasible . In contrast, biotechnological production allows for highly specific and selective reactions . This makes cis-ODA highly attractive for the chemical industry where there is a growing interest in sustainable processes .
Mechanism of Action
Target of Action
Octadec-9-enedioic acid is a long-chain fatty acid
Biochemical Pathways
Octadec-9-enedioic acid is a product of a biochemical process that converts ordinary alkanes and fatty acids into corresponding dicarboxylic acids . This process involves genetically bioengineered yeast strains as bioreactors
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octadec-9-enedioic acid. For instance, glucose feed rate was identified as a crucial process parameter influencing product yield, with high rates inducing oleic acid incorporation into triacylglycerols and storage in lipid bodies .
Safety and Hazards
Future Directions
The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources . This makes cis-ODA highly attractive for the chemical industry where there is a growing interest in sustainable processes .
Relevant Papers Several relevant papers were found during the search. They include research on the synthesis of new biobased polyamides , the effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency , and the synthesis and evaluation of newly E-octadec-9-enoic acid derivatives .
properties
IUPAC Name |
(E)-octadec-9-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKVIQSIHEQOF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019391 | |
Record name | (9E)-9-Octadecenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4494-16-0 | |
Record name | (9E)-9-Octadecenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octadec-9-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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